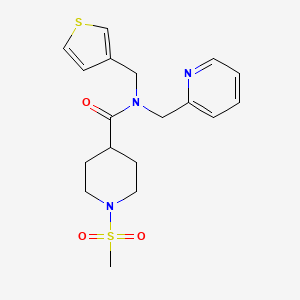

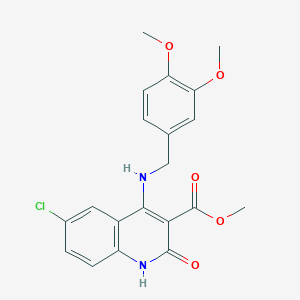

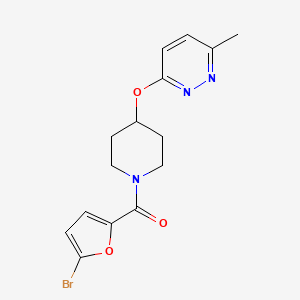

Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-chloro-4-((3,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a complex organic compound. It belongs to the class of quinolones, which are bicyclic compounds containing a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

Quinolones display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . The exact structure of this compound would need to be determined through methods such as X-ray crystallography.Chemical Reactions Analysis

Quinolones can undergo a variety of chemical reactions, including dehydration and cyclization . The specific reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted.科学的研究の応用

Chemical Synthesis and Protecting Groups

One area of research focuses on the development of new oxidatively removable carboxy protecting groups. For example, 2,6-Dimethoxybenzyl esters, structurally similar to the dimethoxybenzyl component of the requested compound, have been studied for their ease of oxidation to generate corresponding carboxylic acids under specific conditions (Kim & Misco, 1985). This research is fundamental for the synthesis of complex organic molecules, providing insights into the manipulation of functional groups for the development of pharmaceuticals and materials.

Synthesis of Heterocyclic Compounds

The synthesis and functionalization of heterocyclic compounds are crucial in medicinal chemistry. For instance, the preparation of 2-Benzopyrylium salts through acylation demonstrates the versatility of using carboxylic acid derivatives in synthesizing complex heterocycles, which could include quinoline derivatives similar to the compound (Kuznetsov, Pruchkin, & Dorofeenko, 1977). These methods contribute to the development of new molecules with potential applications in drug discovery and organic electronics.

Antioxidant Properties and Biological Activity

Research on compounds with similar structures, such as N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), shows significant antioxidant properties. These studies highlight the potential of structurally related quinoline derivatives in serving as antioxidants, which could have implications in preventing oxidative stress-related diseases (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Synthesis and Cytotoxic Activity

Investigations into the synthesis and biological activity of isoquinoline derivatives, including studies on their cytotoxic activity against various cancer cell lines, are relevant to understanding the potential therapeutic applications of the compound . Research into 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives reveals their promising cytotoxic activity, offering insights into the design of novel anticancer agents (Bu, Deady, Finlay, Baguley, & Denny, 2001).

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it interacts with its targets through a series of chemical reactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have been known to induce various cellular responses .

将来の方向性

特性

IUPAC Name |

methyl 6-chloro-4-[(3,4-dimethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5/c1-26-15-7-4-11(8-16(15)27-2)10-22-18-13-9-12(21)5-6-14(13)23-19(24)17(18)20(25)28-3/h4-9H,10H2,1-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJXXJYEYSTMKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)

![(E)-N'-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)